N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is a chemical compound characterized by the presence of a benzamide group substituted with chloro, methyl, nitro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(5-amino-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(5-chloro-2-carboxy-4-nitrophenyl)-3,4,5-trimethoxybenzamide.
Scientific Research Applications
N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methyl-4-nitrophenyl)-benzenesulfonamide
- N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide
- Tert-butyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate
Uniqueness
N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C17H17ClN2O6 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17ClN2O6/c1-9-5-13(20(22)23)11(18)8-12(9)19-17(21)10-6-14(24-2)16(26-4)15(7-10)25-3/h5-8H,1-4H3,(H,19,21) |
InChI Key |
VBLODYCOJZUJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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